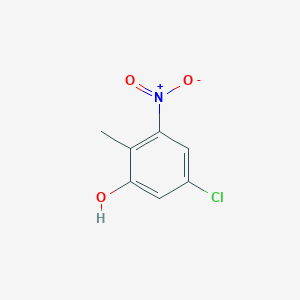

5-Chloro-2-methyl-3-nitrophenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-methyl-3-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-4-6(9(11)12)2-5(8)3-7(4)10/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JATQYZXNZJKFMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1O)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Chemical Transformations of 5 Chloro 2 Methyl 3 Nitrophenol

Electrophilic Aromatic Substitution Reactions of Chloronitrophenols

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds, including substituted chloronitrophenols. In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring, a process driven by the ring's inherent nucleophilicity. The reactivity of the ring and the position of substitution (regioselectivity) are profoundly influenced by the electronic and steric properties of the substituents already present. wikipedia.org For a polysubstituted molecule like 5-Chloro-2-methyl-3-nitrophenol, the interplay between its four distinct substituents—hydroxyl (-OH), methyl (-CH₃), nitro (-NO₂), and chloro (-Cl)—creates a complex but predictable reactivity pattern.

The rate and orientation of electrophilic attack on the this compound ring are determined by the cumulative effects of its substituents. These groups can be broadly classified as either activating or deactivating, and as ortho-, para- or meta-directing. lumenlearning.com Activating groups donate electron density to the benzene (B151609) ring, increasing its nucleophilicity and stabilizing the cationic intermediate (the sigma complex or arenium ion) formed during the reaction. wikipedia.orgminia.edu.eg Conversely, deactivating groups withdraw electron density, making the ring less reactive toward electrophiles. lumenlearning.commasterorganicchemistry.com

The directing effect is also a consequence of a substituent's electronic properties. The stability of the intermediate sigma complex, which has a delocalized positive charge, is greatest when the electrophile adds to specific positions relative to the substituent. libretexts.org

Table 1: Characteristics of Substituents on the this compound Ring

| Substituent | Position | Activating/Deactivating Effect | Directing Effect | Primary Electronic Influence |

|---|---|---|---|---|

| -OH (Hydroxyl) | C1 | Strongly Activating lumenlearning.commasterorganicchemistry.com | Ortho-, Para- quora.com | +R (Resonance Donation) > -I (Inductive Withdrawal) libretexts.org |

| -CH₃ (Methyl) | C2 | Weakly Activating lumenlearning.com | Ortho-, Para- libretexts.org | +I (Inductive Donation) libretexts.org |

| -NO₂ (Nitro) | C3 | Strongly Deactivating lumenlearning.compressbooks.pub | Meta- quora.com | -R (Resonance Withdrawal) & -I (Inductive Withdrawal) libretexts.org |

| -Cl (Chloro) | C5 | Weakly Deactivating pressbooks.pub | Ortho-, Para- libretexts.orgpressbooks.pub | -I (Inductive Withdrawal) > +R (Resonance Donation) libretexts.org |

The hydroxyl (-OH) group is one of the most powerful activating groups in electrophilic aromatic substitution. ucalgary.ca Its activating nature stems from its ability to donate electron density to the aromatic ring through a strong resonance effect (+R effect). The lone pairs of electrons on the oxygen atom can be delocalized into the ring's π-system. masterorganicchemistry.comquora.com This donation significantly increases the electron density of the ring, particularly at the ortho and para positions, making the molecule much more nucleophilic and thus more reactive towards electrophiles than benzene itself. lumenlearning.com Phenol (B47542), for instance, undergoes nitration approximately 1000 times faster than benzene. lumenlearning.com This potent activating effect stabilizes the positively charged sigma complex intermediate, lowering the activation energy of the rate-determining step. masterorganicchemistry.commasterorganicchemistry.com In this compound, the hydroxyl group is the dominant activating force, rendering the molecule highly susceptible to further electrophilic attack despite the presence of deactivating nitro and chloro groups.

The regiochemical outcome of an EAS reaction on a polysubstituted ring is generally controlled by the most powerfully activating substituent. masterorganicchemistry.com In the case of this compound, the hydroxyl group dictates the position of substitution. As a strong ortho-, para-director, it directs incoming electrophiles to the carbon atoms at positions 2, 4, and 6 relative to itself.

The available positions on the this compound ring are C4 and C6, as C2 is already occupied by a methyl group.

Hydroxyl (-OH at C1): Directs ortho (C6) and para (C4).

Methyl (-CH₃ at C2): As an ortho-, para-director, it reinforces the direction towards C4 (para) and C6 (ortho).

Nitro (-NO₂ at C3): As a meta-director, it directs towards C1 and C5, both of which are already substituted. Its influence is therefore minimal in determining the site of new substitution.

Chloro (-Cl at C5): As an ortho-, para-director, it directs towards C1 and C3, which are also already substituted.

The directing effects of the hydroxyl and methyl groups are cooperative, strongly favoring substitution at the C4 and C6 positions. Therefore, an incoming electrophile will preferentially attack one of these two sites, leading to the formation of positional isomers.

While the electronic effects of the hydroxyl and methyl groups strongly favor attack at C4 and C6, the final distribution of products is modulated by steric factors. fiveable.meyoutube.com Bulky substituents can hinder the approach of an electrophile to adjacent positions. fiveable.me

Attack at C6: This position is ortho to the directing hydroxyl group. It is flanked by the chloro group at C5. The proximity of the chlorine atom may create some steric hindrance for an incoming electrophile.

Attack at C4: This position is para to the directing hydroxyl group. It is situated between the nitro group at C3 and the chloro group at C5. The presence of two adjacent substituents, particularly the relatively bulky nitro group, can create significant steric hindrance, potentially disfavoring substitution at this site compared to the C6 position. youtube.comnih.gov

In many reactions involving ortho-, para-directors, the para product is favored over the ortho product due to reduced steric hindrance, even though there are two available ortho positions versus one para position. libretexts.org For this compound, a detailed analysis of the steric environment suggests that while both C4 and C6 are activated, the specific size of the incoming electrophile will play a crucial role in determining the ratio of the resulting isomers.

Aromatic nitration is a classic EAS reaction that introduces a nitro (-NO₂) group onto the benzene ring. masterorganicchemistry.com The reaction is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). libretexts.orgyoutube.com Sulfuric acid, being the stronger acid, protonates nitric acid. This protonated intermediate then loses a molecule of water to form the highly reactive electrophile, the nitronium ion (NO₂⁺). youtube.comyoutube.com

The mechanism proceeds in two main steps:

Formation of the Electrophile: H₂SO₄ + HNO₃ ⇌ HSO₄⁻ + H₂NO₃⁺ → HSO₄⁻ + H₂O + NO₂⁺

Electrophilic Attack: The nucleophilic aromatic ring of this compound attacks the nitronium ion. This rate-determining step disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate (sigma complex).

Deprotonation: A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the new nitro group, restoring aromaticity and yielding the final product. masterorganicchemistry.com

Given the directing effects discussed previously, nitration of this compound is expected to yield a mixture of 5-Chloro-2-methyl-3,4-dinitrophenol and 5-Chloro-2-methyl-3,6-dinitrophenol.

Aromatic halogenation involves the substitution of a hydrogen atom with a halogen (e.g., Cl, Br). For the bromination of a typical aromatic ring, a Lewis acid catalyst such as iron(III) bromide (FeBr₃) is required to polarize the bromine molecule (Br₂), making it more electrophilic. masterorganicchemistry.comyoutube.com

However, phenols are so strongly activated by the hydroxyl group that they often undergo halogenation, including bromination, rapidly even in the absence of a Lewis acid catalyst. ucalgary.ca The high nucleophilicity of the phenol ring is sufficient to react directly with molecular bromine.

For this compound, bromination would proceed via the attack of the activated ring on a bromine molecule. The reaction is predicted to occur at the activated C4 and C6 positions, leading to the formation of 4-Bromo-5-chloro-2-methyl-3-nitrophenol and 6-Bromo-5-chloro-2-methyl-3-nitrophenol. Due to the high reactivity of phenols, polyhalogenation can sometimes occur if reaction conditions are not carefully controlled. ucalgary.ca The regioselectivity between the C4 and C6 positions would again be influenced by the steric hindrance presented by the neighboring groups. ccspublishing.org.cn

Table 2: Relative Rates of Nitration for Monosubstituted Benzenes (Rate relative to Benzene = 1)

| Substituent (R in C₆H₅R) | Relative Rate | Activating/Deactivating |

|---|---|---|

| -OH | 1,000 | Strongly Activating |

| -CH₃ | 25 | Activating |

| -H | 1 | Reference |

| -Cl | 0.033 | Deactivating |

| -Br | 0.030 | Deactivating |

| -NO₂ | 6 x 10⁻⁸ | Strongly Deactivating |

Source: Data adapted from kinetic studies by Ingold and colleagues, illustrating the powerful activating and deactivating effects of various substituents. lumenlearning.com

Influence of Substituents on Ring Activation and Regioselectivity

Nucleophilic Aromatic Substitution Reactions Involving Chlorine Displacement

Nucleophilic aromatic substitution (SₙAr) is a critical class of reactions for modifying aryl halides. The feasibility of these reactions is highly dependent on the electronic properties of the aromatic ring. Typically, the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group is required to stabilize the negatively charged intermediate.

In the case of this compound, the nitro group, a potent electron-withdrawing group, is positioned meta to the chloro leaving group. This specific arrangement has significant consequences for the reaction mechanism and reactivity.

The classical SₙAr mechanism proceeds via an addition-elimination pathway involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group. youtube.com This step is typically the rate-determining step and results in the formation of the high-energy, negatively charged Meisenheimer complex, temporarily disrupting the ring's aromaticity. youtube.com

For this mechanism to be efficient, the negative charge of the intermediate must be effectively delocalized and stabilized. Electron-withdrawing groups at the ortho and para positions relative to the site of attack can delocalize the negative charge through resonance. youtube.comyoutube.com However, when the electron-withdrawing group is in the meta position, as with the nitro group in this compound, it cannot participate in resonance stabilization of the negative charge. youtube.com The stabilization is limited to the weaker inductive effect. Consequently, the Meisenheimer complex is significantly less stable, and the activation energy for the reaction is much higher, rendering the compound relatively unreactive toward the traditional SₙAr mechanism under standard conditions.

| Substituent Position | Stabilization of Intermediate | Effect on Reactivity |

|---|---|---|

| Ortho/Para | Strong (Resonance and Inductive) | Activated |

| Meta | Weak (Inductive only) | Deactivated |

Given the deactivation of this compound towards the polar SₙAr pathway, alternative mechanisms can be employed to achieve substitution. One such pathway is the radical-nucleophilic aromatic substitution, or Sᵣₙ1 mechanism. wikipedia.org This multi-step chain reaction does not require strong activation by ortho/para electron-withdrawing groups and can proceed with unactivated aryl halides. wikipedia.orgorganicreactions.org

The Sᵣₙ1 mechanism is initiated by the transfer of an electron to the aryl halide, often from a solvated electron or via photochemical stimulation, to form a radical anion. nptel.ac.in This radical anion then fragments, expelling the halide ion to generate an aryl radical. The aryl radical subsequently reacts with the nucleophile to form a new radical anion, which propagates the chain by transferring its electron to another molecule of the starting aryl halide. wikipedia.orgnptel.ac.in

Key Steps of the Sᵣₙ1 Mechanism:

Initiation: An electron is added to the aryl halide (ArX) to form a radical anion (ArX•⁻).

Propagation:

The radical anion fragments to an aryl radical (Ar•) and a halide anion (X⁻).

The aryl radical traps a nucleophile (Nu⁻) to form a new radical anion (ArNu•⁻).

The new radical anion transfers an electron to a neutral ArX molecule, forming the product (ArNu) and regenerating the initial radical anion (ArX•⁻) to continue the chain.

This pathway provides a viable synthetic route for the substitution of the chlorine atom in substrates that are inert to the SₙAr mechanism. organicreactions.org

Transition metal catalysis offers a powerful alternative for the functionalization of unactivated aryl chlorides. Palladium- and copper-based catalytic systems are widely used for forming carbon-carbon and carbon-heteroatom bonds. nih.govnih.govresearchgate.net

Palladium-Catalyzed Reactions: Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed cross-coupling reaction that can form C-N bonds by reacting aryl halides with amines. These reactions typically employ a palladium precursor and a bulky, electron-rich phosphine ligand. nih.govresearchgate.net Such catalysts are capable of activating the strong carbon-chlorine bond in electron-neutral or even electron-rich aryl chlorides, which are generally poor substrates in traditional SₙAr reactions. researchgate.net

Copper-Catalyzed Reactions: The Ullmann condensation is a classic copper-catalyzed reaction for forming C-O, C-N, and C-S bonds with aryl halides. nih.govmdpi.com Modern variations use various copper(I) sources and ligands to facilitate the reaction under milder conditions. These methods can be effective for substrates that are not sufficiently activated for polar SₙAr.

| Catalyst System | Typical Reaction | Key Features |

|---|---|---|

| Palladium with phosphine ligands | Buchwald-Hartwig, Suzuki, etc. | High functional group tolerance; effective for unactivated aryl chlorides. nih.gov |

| Copper(I) with various ligands | Ullmann Condensation | Cost-effective; particularly useful for C-O and C-N bond formation. mdpi.com |

Derivatization Strategies and Functional Group Interconversions

Beyond substitution of the chloro group, the nitro and phenolic hydroxyl groups of this compound serve as handles for a variety of chemical modifications.

The reduction of the aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis, yielding the corresponding aniline derivative. A variety of reducing agents can accomplish this conversion, with the choice often depending on the desired chemoselectivity. wikipedia.org

Common methods for nitro group reduction include:

Catalytic Hydrogenation: This method involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a common choice, although it can sometimes lead to concurrent dehalogenation (removal of the chlorine atom). wikipedia.org Raney nickel is often a preferred catalyst in such cases as it is less prone to causing hydrodechlorination.

Metal-Acid Systems: Reagents such as iron (Fe), tin (Sn), or tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl) are effective for reducing nitro groups. wikipedia.org These conditions are generally tolerant of aryl halides.

Transfer Hydrogenation: This technique uses a source other than H₂ gas, such as hydrazine or ammonium formate, to provide hydrogen in the presence of a catalyst like Pd/C.

A study on the microbial degradation of the similar compound 2-chloro-5-nitrophenol (B15424) demonstrated a chemoselective reduction of the nitro group to a hydroxylamino group, which then rearranged to an aminohydroquinone. nih.govnih.gov This highlights that selective reductions are feasible while leaving the chlorine atom intact.

The phenolic hydroxyl group is acidic and can be readily converted into esters and ethers.

Esterification: Phenols can be esterified by reacting them with carboxylic acid derivatives. A common laboratory method involves the reaction of the phenol with an acyl chloride or a carboxylic anhydride in the presence of a base like pyridine or triethylamine. youtube.com The base neutralizes the HCl or carboxylic acid byproduct, driving the reaction to completion. Direct esterification with a carboxylic acid is also possible using an acid catalyst (Fischer esterification), but this is often less efficient for phenols than for aliphatic alcohols.

Etherification: The most common method for preparing aryl ethers is the Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgchemistrytalk.org This reaction involves two steps:

Deprotonation of the phenol with a suitable base (e.g., sodium hydroxide (B78521), potassium carbonate) to form the more nucleophilic phenoxide anion.

Reaction of the phenoxide with a primary alkyl halide (e.g., methyl iodide, ethyl bromide) in an Sₙ2 reaction to form the ether. wikipedia.org

This method is highly efficient for forming alkyl aryl ethers from phenols.

| Functional Group | Reaction | Typical Reagents | Product |

|---|---|---|---|

| Nitro (-NO₂) | Reduction | H₂, Raney Ni; Fe/HCl; SnCl₂/HCl | Amine (-NH₂) |

| Hydroxyl (-OH) | Esterification | Acyl chloride/pyridine; Carboxylic anhydride/pyridine | Ester (-OC(O)R) |

| Etherification | 1. Base (NaOH, K₂CO₃) 2. Alkyl halide (R-X) | Ether (-OR) |

Transformations Involving the Chloro Substituent

The chloro substituent on the aromatic ring of this compound is a key site for chemical transformations. The reactivity of the C-Cl bond is significantly influenced by the electronic effects of the other substituents on the benzene ring, namely the hydroxyl (-OH), methyl (-CH₃), and nitro (-NO₂) groups. These transformations primarily involve the cleavage of the carbon-chlorine bond and its replacement with another functional group. Two major types of reactions involving the chloro substituent are nucleophilic aromatic substitution and reductive dehalogenation.

Nucleophilic Aromatic Substitution (SNAr)

Aryl halides such as this compound are generally unreactive towards nucleophilic substitution under standard conditions. However, the presence of strongly electron-withdrawing groups, such as the nitro group (-NO₂), ortho or para to the halogen can activate the ring for nucleophilic aromatic substitution (SNAr). youtube.comlibretexts.orgck12.org In this compound, the nitro group is meta to the chloro group, which does not provide the same level of activation through resonance stabilization of the intermediate Meisenheimer complex. libretexts.orgck12.org

However, the combined electron-withdrawing effects of the nitro group and the hydroxyl group (which can act as an activating group) can still render the aromatic ring susceptible to nucleophilic attack under specific conditions. ck12.orgstackexchange.com The generally accepted mechanism for SNAr reactions involves two main steps:

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.govlibretexts.org

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the chloride ion.

For a nucleophilic aromatic substitution to occur, the aromatic ring must be activated by electron-withdrawing substituents that can stabilize the negative charge of the intermediate carbanion. libretexts.org While the meta-position of the nitro group is not ideal for resonance stabilization, the inductive effect still contributes to the electron deficiency of the ring.

| Reaction Type | Description | Key Requirements | Potential Products |

| Nucleophilic Aromatic Substitution (SNAr) | Replacement of the chlorine atom by a nucleophile. | Presence of electron-withdrawing groups on the aromatic ring; a strong nucleophile. | Phenols, ethers, amines, etc., depending on the nucleophile used. |

| Reductive Dehalogenation | Removal of the chlorine atom and its replacement with a hydrogen atom. | Reducing agents or microbial action. | 2-methyl-3-nitrophenol |

Reductive Dehalogenation

Reductive dehalogenation is another significant transformation involving the chloro substituent of halogenated phenols. This process involves the removal of the chlorine atom and its replacement by a hydrogen atom. This transformation is of particular interest in the context of environmental remediation, as it can lead to the detoxification of chlorinated organic pollutants. mdpi.com

Microbial catabolism has been identified as a key process in the degradation of halogenated nitrophenols. cas.cncas.cn Certain microorganisms have demonstrated the ability to utilize chlorinated nitrophenols as a source of energy, cleaving both the halogen and nitro groups. mdpi.com For instance, various bacterial strains have been shown to degrade different isomers of chlorinated nitrophenols. mdpi.com The process often involves enzymes that catalyze the reductive cleavage of the carbon-halogen bond.

Oxidation Reactions of Halogenated Nitrophenols

Halogenated nitrophenols, including this compound, can undergo oxidation reactions that lead to the degradation of the aromatic ring and the formation of various byproducts. These reactions are often employed in advanced oxidation processes (AOPs) for the treatment of contaminated water.

Fenton Oxidation

Fenton oxidation is an advanced oxidation process that utilizes Fenton's reagent, a mixture of hydrogen peroxide (H₂O₂) and an iron catalyst (typically Fe²⁺), to generate highly reactive hydroxyl radicals (•OH). nih.gov These hydroxyl radicals are powerful oxidizing agents that can non-selectively attack organic molecules, leading to their degradation.

The degradation of nitrophenols by Fenton oxidation has been studied, and the process is influenced by several parameters, including the concentrations of the nitrophenol, Fe²⁺, and H₂O₂, as well as the temperature. nih.gov Increased reaction temperatures can enhance the degradation rate and the removal of total organic carbon (TOC), while potentially reducing the required dosage of the iron catalyst. nih.gov The reaction mechanism involves the attack of hydroxyl radicals on the aromatic ring, leading to hydroxylation, ring-opening, and eventual mineralization to carbon dioxide, water, and inorganic ions.

Sulfate (B86663) Radical-Based Oxidation

Another effective method for the oxidation of halogenated nitrophenols involves the use of sulfate radicals (SO₄•⁻). These radicals can be generated from persulfate (S₂O₈²⁻) or peroxymonosulfate (HSO₅⁻) through activation by heat, UV light, or transition metals. Sulfate radicals are strong oxidants that react with organic compounds primarily through electron transfer mechanisms.

UV-activated peroxydisulfate (UV/PDS) oxidation is a promising technology for degrading organic pollutants. acs.org In the context of nitrophenols, this process can lead to the formation of various transformation products. It has been observed that in the presence of nitrate (B79036) (NO₃⁻), the UV/PDS oxidation of natural organic matter can lead to the formation of nitrophenolic byproducts. acs.org The mechanism involves the generation of nitrogen dioxide radicals (NO₂•) which can act as nitrating agents. acs.org

| Oxidation Process | Oxidizing Agent | Activation Method | Key Intermediates | General Outcome |

| Fenton Oxidation | Hydrogen Peroxide (H₂O₂) | Iron (II) catalyst | Hydroxyl radicals (•OH) | Degradation and mineralization of the organic compound. nih.gov |

| Sulfate Radical Oxidation | Persulfate (S₂O₈²⁻) | UV light, heat, or metal ions | Sulfate radicals (SO₄•⁻) | Degradation and potential formation of nitrated byproducts in the presence of nitrate. acs.org |

The oxidation of halogenated nitrophenols is a complex process that can lead to a variety of intermediates and final products. The specific reaction pathways and product distribution depend on the reaction conditions and the specific structure of the starting compound.

Advanced Spectroscopic and Crystallographic Characterization of 5 Chloro 2 Methyl 3 Nitrophenol

High-Resolution Vibrational Spectroscopy (FT-IR, FT-Raman, FSRS)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR), Fourier-Transform Raman (FT-Raman), and the more advanced Femtosecond Stimulated Raman Spectroscopy (FSRS), provides profound insight into the molecular structure by probing the vibrational modes of functional groups.

The vibrational spectrum of 5-Chloro-2-methyl-3-nitrophenol is dominated by the characteristic frequencies of its substituent groups—hydroxyl, methyl, nitro, and chloro—on the benzene (B151609) ring.

Hydroxyl (O-H) Group: A prominent, broad absorption band is expected in the FT-IR spectrum, typically in the range of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration. Its broadness is indicative of intermolecular hydrogen bonding.

Aromatic and Methyl C-H Vibrations: Aromatic C-H stretching vibrations appear in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching from the methyl group is anticipated between 2850 and 2960 cm⁻¹.

Nitro (NO₂) Group: The nitro group is characterized by two distinct, strong stretching vibrations in the FT-IR spectrum: the asymmetric stretch typically found between 1500-1570 cm⁻¹ and the symmetric stretch between 1300-1370 cm⁻¹. spectroscopyonline.com In Raman spectra of nitrophenol isomers, these peaks are also clearly identifiable. spectroscopyonline.com

Aromatic Ring (C=C) Vibrations: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring typically occur in the 1400-1600 cm⁻¹ region.

Carbon-Chlorine (C-Cl) Bond: The C-Cl stretching vibration is expected to produce a band in the fingerprint region of the spectrum, generally between 600-800 cm⁻¹.

While specific FSRS data for this compound is not widely available, this technique would be invaluable for resolving vibrational dynamics on ultrafast timescales, offering a clearer picture of transient species and reaction pathways, as has been demonstrated in studies on other nitrophenols. nih.gov

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|---|

| O-H | Stretching | 3200 - 3600 | FT-IR |

| Aromatic C-H | Stretching | 3000 - 3100 | FT-IR, FT-Raman |

| Methyl C-H | Stretching | 2850 - 2960 | FT-IR, FT-Raman |

| Nitro NO₂ | Asymmetric Stretching | 1500 - 1570 | FT-IR, FT-Raman |

| Nitro NO₂ | Symmetric Stretching | 1300 - 1370 | FT-IR, FT-Raman |

| Aromatic C=C | Ring Stretching | 1400 - 1600 | FT-IR, FT-Raman |

| C-Cl | Stretching | 600 - 800 | FT-IR |

To achieve unambiguous assignment of the observed vibrational bands, a Normal Coordinate Analysis (NCA) is employed. This theoretical calculation uses methods like Wilson's F-G matrix to correlate experimental frequencies with specific molecular motions. researchgate.net By calculating the Potential Energy Distribution (PED), NCA determines the contribution of each functional group's internal coordinates to a particular normal mode of vibration. While a specific NCA for this compound is not present in the reviewed literature, such analyses have been successfully performed on related molecules like nitrophenols and nitrazepam, confirming the nature of complex vibrational bands. researchgate.netresearchgate.net

Mass Spectrometry (MS) for Molecular and Fragment Identification

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns.

The molecular ion peak (M⁺) for this compound (C₇H₆ClNO₃) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. A crucial diagnostic feature will be the presence of an M+2 peak, approximately one-third the intensity of the M⁺ peak, which is characteristic of compounds containing a single chlorine atom due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. miamioh.edu

The fragmentation of the molecular ion is driven by the substituents. Common fragmentation pathways for related nitroaromatic compounds include:

Loss of Nitro Group: A peak corresponding to [M - NO₂]⁺.

Loss of Nitric Oxide: A peak corresponding to [M - NO]⁺, followed by the loss of a carbonyl group ([M - NO - CO]⁺).

Loss of Methyl Radical: A peak at [M - CH₃]⁺.

Loss of Chlorine: A peak corresponding to [M - Cl]⁺.

Analysis of the mass spectrum of the closely related isomer 5-Chloro-2-nitrophenol (B185284) provides a template for expected fragments. nist.gov

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Fragment Lost |

|---|---|---|

| 187/189 | [C₇H₆ClNO₃]⁺ | Molecular Ion (M⁺) |

| 172/174 | [C₆H₃ClNO₃]⁺ | -CH₃ |

| 141/143 | [C₇H₆ClO]⁺ | -NO₂ |

| 157/159 | [C₇H₆ClNO₂]⁺ | -NO |

| 152 | [C₇H₆NO₃]⁺ | -Cl |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of a compound's mass, which in turn allows for the confident determination of its elemental formula. For this compound, the theoretical exact mass can be calculated based on its chemical formula, C₇H₆ClNO₃. This calculated value is a critical benchmark for experimental verification.

Table 1: Theoretical Exact Mass of this compound

| Compound Name | Chemical Formula | Theoretical Exact Mass (m/z) |

| This compound | C₇H₆ClNO₃ | 187.0036 |

Note: The theoretical exact mass is calculated using the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O).

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

The fragmentation of aromatic nitro compounds often involves the loss of NO₂ (46 Da) and NO (30 Da). The presence of a chlorine atom would be indicated by characteristic isotopic patterns in the fragment ions. The phenolic hydroxyl group can lead to the loss of CO (28 Da), and the methyl group can be lost as a radical (15 Da).

Table 2: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss |

| 187.0036 | 170.0007 | OH |

| 187.0036 | 157.0087 | NO |

| 187.0036 | 141.0081 | NO₂ |

| 187.0036 | 172.9880 | CH₃ |

| 141.0081 | 113.0132 | CO |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy are powerful tools for probing the electronic structure and dynamics of molecules.

Electronic Absorption and Emission Characteristics

The UV-Vis absorption spectrum of a molecule is determined by the electronic transitions between its molecular orbitals. For this compound, the phenol (B47542) chromophore is modified by the presence of a chloro, a methyl, and a nitro group. These substituents influence the energy of the π-electron system and thus the wavelength of maximum absorption (λmax). The nitro group, being a strong electron-withdrawing group, is expected to cause a red-shift (bathochromic shift) in the absorption bands of the parent phenol molecule.

Based on data for similar compounds like 3-nitrophenol, which exhibits absorption maxima around 275 nm and 340 nm, it is anticipated that this compound will have a similar absorption profile. docbrown.info The presence of the chlorine and methyl groups will likely induce further small shifts in these absorption bands.

Fluorescence spectroscopy provides information about the emission of light from an excited electronic state. Many nitrophenols are weakly fluorescent or non-fluorescent due to efficient non-radiative decay pathways, such as intersystem crossing to the triplet state.

Table 3: Anticipated UV-Vis Absorption and Fluorescence Characteristics

| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) |

| This compound | Methanol/Water | ~275, ~340 | Weak or negligible |

Femtosecond Transient Absorption Spectroscopy for Electronic Dynamics

Femtosecond transient absorption spectroscopy is a pump-probe technique that allows for the real-time observation of ultrafast electronic and structural dynamics following photoexcitation. Studies on related nitrophenols have revealed complex excited-state dynamics. nih.govacs.org

Upon excitation, these molecules can undergo several competing relaxation processes, including:

Excited-State Proton Transfer (ESPT): The phenolic proton can be transferred to the nitro group or to the solvent on a sub-picosecond timescale. acs.orgtandfonline.com

Intersystem Crossing (ISC): The molecule can transition from the excited singlet state to a triplet state, which can have a longer lifetime. acs.org

Vibrational Cooling: Excess vibrational energy in the excited or ground state is dissipated to the surrounding solvent molecules. nih.gov

For this compound, it is expected that similar ultrafast processes will govern its excited-state deactivation, with the specific time constants being influenced by the electronic and steric effects of the chloro and methyl substituents.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions.

Molecular Geometry and Conformation in the Crystal Lattice

While the crystal structure of this compound has not been reported, data from the closely related compound 5-chloro-2-nitrophenol offers valuable insights. nih.gov In the crystal structure of 5-chloro-2-nitrophenol, the molecule is nearly planar, with a small dihedral angle between the benzene ring and the nitro group. Intramolecular hydrogen bonding is observed between the phenolic hydroxyl group and an oxygen atom of the nitro group, forming a six-membered ring. nih.gov

It is highly probable that this compound will adopt a similar conformation in the solid state, with an intramolecular hydrogen bond between the hydroxyl and nitro groups. The crystal packing will be influenced by intermolecular forces such as hydrogen bonding (involving the nitro and hydroxyl groups) and halogen bonding (involving the chlorine atom).

Table 4: Representative Crystallographic Data for the Related Compound 5-Chloro-2-nitrophenol

| Parameter | Value | Reference |

| Crystal System | Triclinic | nih.gov |

| Space Group | P-1 | nih.gov |

| a (Å) | 7.5390 (15) | nih.gov |

| b (Å) | 8.1640 (16) | nih.gov |

| c (Å) | 13.132 (3) | nih.gov |

| α (°) | 94.75 (3) | nih.gov |

| β (°) | 96.48 (3) | nih.gov |

| γ (°) | 116.46 (3) | nih.gov |

| Volume (ų) | 710.9 (2) | nih.gov |

| Z | 4 | nih.gov |

This data is for 5-chloro-2-nitrophenol and serves as an illustrative example.

Dihedral Angles and Planarity Analysis

No published data is available regarding the dihedral angles and planarity of this compound. Such an analysis would require X-ray diffraction data to determine the torsion angles between the phenyl ring and the nitro and hydroxyl groups, as well as the deviation of the aromatic ring from planarity.

Intermolecular Interactions (Hydrogen Bonding, π-π Stacking, Halogen Bonds)

A detailed account of intermolecular interactions, including hydrogen bonding involving the hydroxyl and nitro groups, potential π-π stacking between aromatic rings, and possible halogen bonds with the chlorine atom, cannot be provided without experimental crystallographic data.

Crystal Packing Motifs and Supramolecular Assembly

Lack of Publicly Available Computational and Theoretical Studies on this compound

A thorough search of scientific literature and chemical databases has revealed a significant lack of publicly available computational and theoretical research specifically focused on the compound This compound . Consequently, it is not possible to construct a detailed article that adheres to the requested scientific outline, as the specific data for this particular molecule does not appear to be published in accessible scholarly sources.

The requested analysis, which includes Density Functional Theory (DFT) calculations and Molecular Dynamics simulations, requires specific research outputs that are generated through extensive computational chemistry studies. These studies produce detailed information on the molecule's optimized geometry, electronic properties, and behavior in simulated environments.

While computational studies are available for related compounds, such as other substituted nitrophenols or chloro-derivatives, the strict requirement to focus solely on this compound cannot be met. Research on similar molecules, while informative, does not provide the precise data points required for an accurate and scientifically rigorous analysis of the target compound. For instance, studies on molecules like m-nitrophenol, p-nitrophenol, and various Schiff bases have been conducted, exploring their electronic structure, molecular electrostatic potential, and other properties using DFT. scienceopen.comimist.manih.gov However, the specific combination and position of the chloro, methyl, and nitro substituents on the phenol ring in this compound would lead to unique electronic and structural characteristics that cannot be accurately extrapolated from related but different molecules.

Therefore, until specific computational and theoretical studies on this compound are conducted and published, the generation of the requested in-depth article is not feasible.

Computational and Theoretical Studies on 5 Chloro 2 Methyl 3 Nitrophenol

Molecular Dynamics and Molecular Modeling Simulations

Exploration of Solvation Effects and Intermolecular Interactions

The behavior of a molecule in a solution is governed by the complex interplay of solute-solvent and solute-solute interactions. For polar compounds like substituted nitrophenols, these interactions are critical in determining solubility, reactivity, and supramolecular assembly.

Computational and experimental studies on analogous compounds, such as 5-chloro-2-hydroxy-3-nitroacetophenone, reveal significant solute-solvent interactions when dissolved in polar aprotic solvents like N,N-dimethylformamide (DMF). researchgate.net These interactions are typically studied by measuring density, viscosity, and ultrasonic velocity at various concentrations and temperatures. researchgate.net From this data, thermodynamic and ultrasonic parameters can be calculated to probe the nature of the molecular interactions.

Key parameters include:

Apparent Molar Volume (Vϕ): Provides insight into the volume occupied by the solute and the structural changes in the solvent around it. Positive values often suggest strong solute-solvent interactions.

Adiabatic Compressibility (βs): Measures the resistance of the solution to compression. Changes in this parameter indicate how the solute affects the solvent's structure.

Intermolecular Free Length (Lf): Refers to the distance between the surfaces of adjacent molecules. A decrease in this value with increasing concentration typically points to strong attractive forces.

Solvation Number (Sn): Quantifies the number of solvent molecules that are tightly bound to a solute molecule, indicating the extent of solvation. researchgate.net

In the solid state, intermolecular interactions are paramount in defining the crystal structure. For instance, the crystal structure analysis of 5-chloro-2-nitrophenol (B185284), a related compound, shows the formation of a three-dimensional network stabilized by a combination of O-H···O and C-H···O hydrogen bonds, as well as Cl···O contacts. nih.govnih.gov It is highly probable that 5-Chloro-2-methyl-3-nitrophenol would also exhibit strong intermolecular hydrogen bonding between the phenolic hydroxyl group and the nitro group of an adjacent molecule, a common motif in such crystalline structures. nih.govnih.gov

Table 1: Parameters for Studying Solvation Effects This table is for illustrative purposes to show typical parameters used in solvation studies.

| Parameter | Symbol | Significance |

| Apparent Molar Volume | Vϕ | Indicates solute-solvent interactions and effects on solvent structure. |

| Adiabatic Compressibility | βs | Reflects changes in solution structure and intermolecular forces. |

| Intermolecular Free Length | Lf | Relates to the distance between molecules, indicating interaction strength. |

| Solvation Number | Sn | Estimates the number of solvent molecules in the primary solvation shell. researchgate.net |

Quantum Chemical Parameters and Reactivity Descriptors

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for predicting the reactivity of a molecule. These methods calculate various electronic properties that serve as descriptors for how a molecule will behave in a chemical reaction.

The acidity of a phenol (B47542) is determined by the stability of the corresponding phenoxide ion formed upon deprotonation. The presence of substituents on the aromatic ring can dramatically alter the pKa value. Electron-withdrawing groups (EWGs), such as the nitro (–NO₂) and chloro (–Cl) groups, stabilize the negative charge on the phenoxide ion through inductive and resonance effects, thereby increasing the acidity (lowering the pKa) of the phenol. Conversely, electron-donating groups (EDGs), like the methyl (–CH₃) group, destabilize the phenoxide ion and decrease acidity.

For this compound, the strong electron-withdrawing character of the nitro and chloro groups is expected to significantly enhance its acidity compared to unsubstituted phenol. The methyl group, being weakly electron-donating, would slightly counteract this effect. Theoretical models can predict pKa values by calculating the Gibbs free energy change of the deprotonation reaction in a solvent continuum model. Studies on various substituted phenols have shown that the reaction rates and mechanisms can be highly dependent on the electron cloud density of the benzene (B151609) ring, which is directly influenced by these substituents. oup.com

Global reactivity descriptors derived from the energies of the Frontier Molecular Orbitals (HOMO and LUMO) can quantify the electrophilic and nucleophilic nature of a molecule. These indices help predict how a molecule will interact with other reagents.

Chemical Potential (μ): Related to the escaping tendency of electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. mdpi.com

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge from the environment.

These parameters are calculated using the ionization potential (I ≈ -E_HOMO) and electron affinity (A ≈ -E_LUMO). The presence of the nitro group, a potent EWG, is expected to make this compound a strong electrophile.

Table 2: Key Quantum Chemical Reactivity Descriptors This table is for illustrative purposes to define common reactivity descriptors.

| Descriptor | Formula | Significance |

| Chemical Potential | μ = (I + A) / 2 | Describes the tendency of electrons to escape from the system. |

| Chemical Hardness | η = (I - A) / 2 | Indicates resistance to deformation of the electron cloud. mdpi.com |

| Electrophilicity Index | ω = μ² / (2η) | Quantifies the electrophilic character of a molecule. mdpi.com |

| Softness | S = 1 / (2η) | The reciprocal of hardness, indicates high reactivity. mdpi.com |

Theoretical Prediction of Advanced Material Properties

Computational chemistry allows for the in-silico screening of molecules for potential applications in materials science, such as in optics and electronics.

Nonlinear optical (NLO) materials are substances whose optical properties (like the refractive index) change with the intensity of incident light. Organic molecules featuring both an electron-donating group and an electron-accepting group connected by a π-conjugated system can exhibit significant NLO responses.

The key parameters for NLO activity are the molecular polarizability (α) and the first hyperpolarizability (β). The magnitude of β is a critical measure of a molecule's potential for second-order NLO applications. In this compound, the hydroxyl (–OH) and methyl (–CH₃) groups act as donors, while the nitro (–NO₂) group is a strong acceptor. This "push-pull" configuration across the benzene ring suggests that the molecule could possess NLO properties. DFT calculations are the standard method for predicting these values. Studies on other push-pull systems, including nitrophenol derivatives, have shown that factors like the strength of donor/acceptor groups and the nature of the conjugated bridge are key to enhancing the NLO response. nih.govresearchgate.net

The ability of a molecule to accept or donate electrons is fundamental to its role in redox reactions and its potential use in electronic devices. The electron transfer properties are intrinsically linked to the HOMO and LUMO energy levels.

Ionization Potential (I): The energy required to remove an electron (related to E_HOMO). A low value indicates a good electron donor.

Electron Affinity (A): The energy released when an electron is added (related to E_LUMO). A high value indicates a good electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the highest occupied and lowest unoccupied molecular orbitals. A smaller gap generally implies higher chemical reactivity and easier electron transfer. mdpi.com

For this compound, the presence of the nitro group would significantly lower the LUMO energy, making the molecule a good electron acceptor. The electrooxidation of substituted phenols has been studied using techniques like cyclic voltammetry, which probes the electron transfer process. researchgate.net Such studies show that the oxidation potential is highly dependent on the substituents, with electron-withdrawing groups making oxidation more difficult. researchgate.net Theoretical models can complement these experiments by mapping the electron density and predicting the most likely sites for oxidation or reduction.

Environmental Fate, Degradation Pathways, and Remediation Technologies for Nitrophenols

Abiotic Degradation Mechanisms

Abiotic degradation processes, such as photodegradation and chemical oxidation, play a significant role in the natural attenuation of nitrophenolic compounds in the environment.

Photodegradation, or photolysis, is a key process for the breakdown of nitrophenols in the aquatic environment and the atmosphere. ethz.ch The absorption of UV light can lead to the excitation of the molecule and subsequent chemical reactions, including the cleavage of the nitro group or the aromatic ring.

Research on various substituted phenols has shown that the rate of photocatalytic degradation is influenced by the nature and position of the substituent groups. For instance, a study on the photocatalytic degradation of several phenols with chloro, methyl, and nitro substituents revealed that chloromethylphenols generally degrade faster than chloronitrophenols. capes.gov.br This is attributed to the ring-deactivating characteristic of the nitro group, which makes it less susceptible to hydroxyl radical attack. capes.gov.br The relative degradation rates of different isomers are also influenced by the position of the substituents on the aromatic ring. capes.gov.br

Table 1: Relative Photocatalytic Degradation Rates of Selected Substituted Phenols

| Compound | Relative Degradation Rate Order |

| 4-Chloro-3-methyl phenol (B47542) | 1 (Fastest) |

| 2-Chloro-4-methylphenol | 2 |

| 4-Chloro-2-nitrophenol (B165678) | 3 |

| 4-Chloro-2-methyl phenol | 4 |

| 4-Chloro-3-nitrophenol | 5 |

| 2-Chloro-4-nitrophenol (B164951) | 5 |

| 4-Methyl-2-nitrophenol | 6 (Slowest) |

Source: Adapted from a study on the kinetics of photocatalytic degradation of phenols with multiple substituent groups. capes.gov.br

Chemical oxidation, particularly through advanced oxidation processes (AOPs), is a promising method for the degradation of recalcitrant organic pollutants like chloronitrophenols. AOPs generate highly reactive species, such as hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO4•-), which can effectively break down these complex molecules.

Studies on the oxidation of 4-chloro-2-nitrophenol (4C2NP) using sulfate radicals have shown that both dechlorination and denitration can occur. nih.gov The primary inorganic products are chloride and nitrate (B79036) ions, although their concentrations may be lower than the amount of the parent compound degraded, suggesting the formation of chlorinated byproducts. nih.gov In some cases, re-chlorination of degradation intermediates can occur, leading to the formation of polychlorophenols. nih.gov

Electrochemical oxidation is another chemical pathway for the degradation of substituted phenols. Cyclic voltammetry studies of various phenols have demonstrated that they can be electro-oxidized, though the process can be affected by the formation of a passivating polymer film on the electrode surface. researchgate.net The efficiency and byproducts of electro-oxidation are dependent on factors such as the pH of the medium and the specific substituents on the phenol ring. researchgate.net

Biotic Degradation Mechanisms

Microbial degradation is a crucial process for the removal of nitrophenolic compounds from soil and water. Various microorganisms have been shown to utilize these compounds as a source of carbon, nitrogen, and energy. researchgate.netresearchgate.net

The microbial degradation of nitrophenols can proceed through several pathways, primarily involving either the initial reduction of the nitro group or the oxidative removal of the nitro group.

In the reductive pathway , the nitro group is successively reduced to a nitroso group, a hydroxylamino group, and finally an amino group. The resulting aminophenol is then further degraded. For example, the degradation of 2-chloro-5-nitrophenol (B15424) by Cupriavidus sp. strain CNP-8 was found to proceed via a partial reductive pathway, with the initial formation of 2-chloro-5-nitrosophenol and 2-chloro-5-hydroxylaminophenol. frontiersin.org

In the oxidative pathway , a monooxygenase enzyme catalyzes the removal of the nitro group as nitrite (B80452), often accompanied by the hydroxylation of the aromatic ring. This leads to the formation of catechols or hydroquinones, which are common intermediates in the degradation of aromatic compounds. ethz.chnih.gov For instance, the degradation of p-nitrophenol (PNP) can proceed via a hydroquinone (B1673460) pathway, where PNP is converted to hydroquinone, which is then further metabolized. nih.gov

The degradation of 3-methyl-4-nitrophenol (B363926) (3M4NP) by Burkholderia sp. strain SJ98 has been shown to involve the formation of methyl-1,4-benzoquinone and methylhydroquinone (B43894) as key intermediates. frontiersin.org

Table 2: Key Intermediates in the Microbial Degradation of Selected Nitrophenols

| Parent Compound | Microorganism | Key Intermediates | Degradation Pathway |

| 2-Chloro-5-nitrophenol | Cupriavidus sp. CNP-8 | 2-Chloro-5-nitrosophenol, 2-Chloro-5-hydroxylaminophenol | Partial Reductive |

| p-Nitrophenol | Engineered E. coli | Hydroquinone, β-Ketoadipate | Oxidative |

| 3-Methyl-4-nitrophenol | Burkholderia sp. SJ98 | Methyl-1,4-benzoquinone, Methylhydroquinone | Oxidative |

Source: Compiled from various studies on microbial degradation of nitrophenols. frontiersin.orgnih.govfrontiersin.org

Several bacterial strains have been identified that can degrade various chloronitrophenol isomers. These microorganisms possess specific enzymes that can initiate the breakdown of these xenobiotic compounds.

Cupriavidus sp. strain CNP-8, isolated from pesticide-contaminated soil, has demonstrated the ability to utilize 2-chloro-5-nitrophenol as a sole source of carbon and nitrogen. frontiersin.org The degradation by this strain is concentration-dependent, with inhibition observed at higher substrate concentrations. frontiersin.org

Research on 3-methyl-4-nitrophenol has identified Burkholderia sp. strain SJ98 as a potent degrader. frontiersin.org This strain utilizes a p-nitrophenol 4-monooxygenase to catalyze the initial step of degradation. frontiersin.org Interestingly, the enzymes involved in the degradation of p-nitrophenol and 2-chloro-4-nitrophenol in this strain are also responsible for the breakdown of 3-methyl-4-nitrophenol, indicating a degree of metabolic flexibility. frontiersin.org

While no specific microorganisms have been reported for the degradation of 5-Chloro-2-methyl-3-nitrophenol, the capabilities of these related strains suggest that microbes with the potential to degrade this compound likely exist in contaminated environments.

Advanced Remediation Technologies

Due to the often slow rates of natural degradation and the toxicity of nitrophenols, various advanced remediation technologies are being explored for the treatment of contaminated sites. These technologies aim to enhance the degradation rate and achieve complete mineralization of the pollutants.

Advanced oxidation processes (AOPs), as mentioned earlier, are a key remediation strategy. These include processes like Fenton and photo-Fenton reactions, ozonation, and the use of photocatalysts like titanium dioxide (TiO2). These methods can effectively degrade a wide range of organic pollutants, including chloronitrophenols. nih.gov

Bioremediation, which utilizes the metabolic capabilities of microorganisms, is considered an environmentally friendly and cost-effective approach. researchgate.netnih.gov This can involve bioaugmentation, where specific pollutant-degrading microbes are introduced to a contaminated site, or biostimulation, where the growth and activity of indigenous degrading populations are enhanced by adding nutrients or electron acceptors. Engineered strains of bacteria with enhanced degradation capabilities for specific nitrophenols are also being developed. nih.gov

Hybrid technologies that combine different treatment methods, such as a chemical oxidation pre-treatment followed by biological treatment, can also be effective. The initial chemical oxidation can break down the more recalcitrant parent compound into more biodegradable intermediates, which can then be completely mineralized by microorganisms.

Advanced Oxidation Processes (AOPs): Ozonation, Fenton, UV-Photocatalysis

Advanced Oxidation Processes (AOPs) are a class of water treatment technologies that rely on the generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH), to degrade organic pollutants. researchgate.net These processes are considered highly effective for the treatment of refractory and toxic compounds like nitrophenols, which are often resistant to conventional biological treatments. nih.gov The primary advantage of AOPs lies in their ability to achieve partial or complete mineralization of pollutants, converting them into harmless substances like carbon dioxide, water, and inorganic ions. researchgate.net For nitrophenolic compounds, AOPs such as ozonation, Fenton processes, and UV-photocatalysis have been extensively studied and have demonstrated significant efficacy. researchgate.nettandfonline.comtandfonline.com

Ozonation:

Ozonation involves the use of ozone (O₃) as a powerful oxidant. The degradation of nitrophenols by ozonation can occur through two primary mechanisms: direct reaction with molecular ozone or indirect reaction with hydroxyl radicals produced from ozone decomposition in water, a process that is enhanced at higher pH values. tandfonline.comtandfonline.com The rate of degradation of 4-nitrophenol (B140041) (4-NP), for instance, significantly increases as the pH shifts from acidic to alkaline, due to the greater reactivity of the phenolate (B1203915) ion with ozone. tandfonline.com Studies have shown that ozonation can effectively degrade nitrophenols, with the reaction leading to the formation of various intermediates such as hydroxylated aromatics (e.g., 4-nitrocatechol) and carboxylic acids before complete mineralization. tandfonline.comnih.gov The efficiency of ozonation can be further enhanced when combined with other processes, such as ultrasound, which promotes the decomposition of ozone and increases the generation of free radicals. nih.gov

Fenton Process:

The Fenton process utilizes a mixture of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals. iwaponline.comiwaponline.com This method has been identified as a particularly promising technique for the destruction of nitrophenols. tandfonline.comtandfonline.com Research on the degradation of 4-NP using the Fenton process has demonstrated over 99% decomposition under optimal conditions. iwaponline.com The process is highly pH-dependent, with maximum degradation efficiency typically observed in acidic conditions (around pH 3). eeer.org While highly effective at degrading the parent nitrophenol molecule, the Fenton process may result in only partial mineralization, with a significant portion of the organic carbon being converted to intermediate products rather than completely to CO₂. iwaponline.comeeer.org Enhancements to the conventional Fenton process, such as using nano-pyrite as a catalyst, have shown to increase the degradation rate constant significantly compared to the classic Fenton reaction. nih.gov

UV-Photocatalysis:

UV-photocatalysis is another prominent AOP that employs a semiconductor catalyst, most commonly titanium dioxide (TiO₂), which, upon irradiation with UV light, generates electron-hole pairs. nih.gov These charge carriers react with water and oxygen to produce hydroxyl radicals and other reactive species, which then degrade the organic pollutants. nih.govplos.org The photocatalytic degradation of p-nitrophenol has been shown to be highly effective, with rates increasing in the order of UV alone < UV with aeration < UV with aeration and TiO₂ < UV with aeration, TiO₂, and H₂O₂. The combination of UV, TiO₂, and H₂O₂ can achieve nearly 100% degradation. nih.gov Other semiconductor materials, such as biologically synthesized zinc oxide (ZnO) nanoparticles, have also been successfully used as photocatalysts for nitrophenol degradation, following pseudo-first-order reaction kinetics. nih.gov

Table 1: Comparison of AOPs for Nitrophenol Degradation

| Technology | Key Reactants/Catalysts | Typical Conditions | Efficiency Highlights | Citations |

|---|---|---|---|---|

| Ozonation | Ozone (O₃) | pH-dependent (more effective at higher pH) | Significant degradation, can be enhanced with ultrasound. | tandfonline.comtandfonline.comnih.gov |

| Fenton Process | H₂O₂, Fe²⁺ | Acidic pH (typically ~3) | >99% degradation of 4-NP achieved. | iwaponline.comeeer.org |

| UV-Photocatalysis | UV light, Semiconductor (e.g., TiO₂, ZnO) | Catalyst suspension | ~100% degradation with TiO₂ and H₂O₂. | nih.govnih.gov |

Adsorption Processes using Novel Adsorbents (e.g., Metal-Organic Frameworks)

Adsorption is a widely used, effective, and low-cost method for the removal of organic pollutants like nitrophenols from wastewater. researchgate.netrsc.org The process involves the accumulation of the pollutant molecules (adsorbate) onto the surface of a solid material (adsorbent). Recently, novel adsorbents with high surface areas and tunable properties, such as Metal-Organic Frameworks (MOFs), have garnered significant attention for their superior adsorption capacities compared to traditional materials like activated carbon. acs.org

Metal-Organic Frameworks are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high porosity, large surface area, and the potential for functionalization make them excellent candidates for adsorbing nitrophenols. acs.orgacs.orgresearchgate.net

Research has shown that specific MOFs exhibit exceptional performance in capturing nitrophenols from aqueous solutions. For example, NH₂-MIL-101(Al), an amino-functionalized MOF, displays a remarkable adsorption capacity for p-nitrophenol (PNP), significantly exceeding that of benchmark activated carbon. acs.org The high affinity is attributed to strong hydrogen bonding between the nitro groups of the PNP molecule and the amino groups present in the MOF structure. acs.orgresearchgate.net The adsorption kinetics on these materials are typically fast, following a pseudo-second-order model. acs.org

Another study highlighted the use of a Cr-based MOF, Cr-BDC, which possesses a very large specific surface area (4128 m²/g) and is effective for the adsorption of both o-nitrophenol and p-nitrophenol. researchgate.net The properties of the adsorbent, such as surface chemistry and textural parameters, as well as operating conditions, heavily influence the adsorption capacity. researchgate.net

Table 2: Performance of Novel Adsorbents for Nitrophenol Removal

| Adsorbent | Target Pollutant | Key Findings | Citations |

|---|---|---|---|

| NH₂-MIL-101(Al) | p-Nitrophenol (PNP) | Superior adsorption capacity compared to activated carbon due to hydrogen bonding. | acs.orgacs.org |

| MIL-100(Fe, Cr) | Phenol, p-Nitrophenol | Limited adsorption capacity for both phenol and PNP, showing less affinity than functionalized MOFs. | acs.orgacs.org |

| Cr-BDC | o-Nitrophenol, p-Nitrophenol | Very large specific surface area (4128 m²/g) beneficial for wastewater treatment. | researchgate.net |

| MgCo-3D hydrotalcite | 4-Nitrophenol (4-NP) | Synthesized using a ZIF-67 template, demonstrating effective removal from simulated wastewater. | rsc.org |

Membrane Filtration Techniques

Membrane filtration, particularly nanofiltration (NF), has emerged as a cost-effective and versatile technology for water purification, capable of removing a wide range of organic compounds, including nitrophenols. nih.gov NF operates at lower pressures than reverse osmosis and combines size exclusion and charge-based repulsion mechanisms to achieve high retention of contaminants. nih.govnih.gov

The performance of membrane filtration for nitrophenol removal is influenced by both the membrane characteristics and operational parameters like pH and initial feed concentration. nih.govresearchgate.net For instance, blend nanofiltration membranes made from polyphenylsulfone (PPSU) and polyethersulfone (PES) have been successfully developed and tested for the removal of 4-nitrophenol (4-NP). nih.govnih.gov By optimizing the polymer blend and operating conditions, these membranes can achieve very high removal efficiencies.

One study demonstrated that a PPSU/PES blend membrane achieved approximately 99% removal of 4-NP at optimal conditions. nih.govnih.gov The pH of the feed solution plays a crucial role in the rejection of nitrophenols. At pH values above the pKa of the nitrophenol, the molecule exists in its deprotonated (anionic) form. This increases the electrostatic repulsion between the nitrophenolate anion and a negatively charged membrane surface, leading to higher rejection rates. The size and shape of the molecule also contribute to its retention by the membrane.

Table 3: Nanofiltration Performance for 4-Nitrophenol (4-NP) Removal

| Membrane Type | Operational Variables | Performance | Citations |

|---|---|---|---|

| Polyphenylsulfone (PPSU) / Polyethersulfone (PES) blend | pH, Initial feed concentration | ~99% removal of 4-NP | nih.govnih.govresearchgate.net |

| Amino-MIL-53(Al) sandwich-structure membranes | Not specified | Effective for adsorption of p-nitrophenol from aqueous solutions. | rsc.org |

Combined and Hybrid Remediation Approaches

To overcome the limitations of individual treatment processes and enhance degradation efficiency, combined and hybrid remediation approaches are increasingly being investigated. These systems integrate two or more technologies, such as AOPs with biological treatment or different AOPs together, to create synergistic effects that lead to more complete and efficient pollutant removal. nih.govnih.gov

A notable example is the combination of ozonation with ultrasound. This hybrid system has shown significant synergistic effects in the degradation of p-nitrophenol. The ultrasonic waves enhance the mass transfer of ozone into the solution and also promote its decomposition, leading to a higher concentration of hydroxyl radicals. This results in enhanced removal rates for both the parent compound and the total organic carbon (TOC) compared to either ozonation or sonolysis alone. nih.gov

Another powerful hybrid AOP is the combination of hydrodynamic cavitation with a heterogeneous Fenton process. In one study, this approach was used to degrade p-nitrophenol using Fe₃O₄ nanoparticles as the catalyst. The intense shear and turbulence from cavitation not only generate radicals but also cause surface leaching of the nanoparticles, releasing Fe²⁺/Fe³⁺ ions. These ions then participate in in-situ Fenton reactions with hydrogen peroxide (which is also generated in-situ by cavitation), creating a synergistic effect that significantly accelerates the degradation of the pollutant. nih.govresearchgate.net

These combined approaches often lead to higher mineralization rates, reduced treatment times, and the ability to treat more complex waste streams than single-process systems.

Table 4: Examples of Hybrid Remediation Technologies for Nitrophenols

| Hybrid System | Target Pollutant | Mechanism of Synergy | Key Results | Citations |

|---|---|---|---|---|

| Ozonation + Ultrasound | p-Nitrophenol | Ultrasound enhances O₃ mass transfer and decomposition into •OH radicals. | Removal rate enhancements of 116% for p-nitrophenol and 294% for TOC. | nih.gov |

| Hydrodynamic Cavitation + Heterogeneous Fenton (Fe₃O₄) | p-Nitrophenol (PNP) | Cavitation induces in-situ H₂O₂ generation and leaching of Fe ions for Fenton reactions. | 78.8 ± 1.2% PNP degradation at optimum conditions. | nih.govresearchgate.net |

| UV + TiO₂ + H₂O₂ | p-Nitrophenol (PNP) | H₂O₂ acts as an additional electron acceptor, reducing electron-hole recombination and increasing •OH generation. | Almost 100% degradation of PNP. | nih.gov |

Applications of 5 Chloro 2 Methyl 3 Nitrophenol in Advanced Organic Synthesis

Utilization as a Key Synthetic Intermediate for Complex Molecules

While specific documented syntheses commencing from 5-Chloro-2-methyl-3-nitrophenol are not widely reported in publicly accessible literature, the chemistry of analogous compounds provides a strong indication of its potential as a crucial intermediate. For instance, the related compound, 5-chloro-2-nitrophenol (B185284), and its reduction product, 5-chloro-2-aminophenol, are known intermediates in the manufacture of dyestuffs. This suggests that the nitro and chloro groups on the aromatic ring of this compound can be chemically manipulated to introduce a variety of other functionalities, paving the way for the synthesis of complex target molecules.

Furthermore, research into the synthesis of 2-methyl-3-hydroxymethyl-5-nitrophenol, a compound with structural similarities, has highlighted its potential as a ring analogue of deoxypyridoxine with possible applications in inhibiting tumor growth sioc-journal.cn. This underscores the potential of substituted nitrophenols, including this compound, to serve as starting materials for bioactive molecules. The presence of the nitro group allows for its reduction to an amino group, which can then be further functionalized, for example, through diazotization and substitution, to introduce a wide array of substituents and build molecular complexity sioc-journal.cn.

Synthesis of Functionalized Organic Building Blocks

Organic building blocks are fundamental components in the construction of larger, more intricate molecular architectures. This compound, with its multiple functional groups, is well-suited to be a precursor for a variety of functionalized organic building blocks. The reactivity of the aromatic ring is influenced by the directing effects of the hydroxyl, methyl, and nitro groups, allowing for selective chemical transformations.

The general class of nitrophenols is recognized for its utility in creating diverse building blocks for medicinal chemistry and materials science. The nitro group, in particular, is a versatile functional group that can be transformed into numerous other functionalities, making nitro-containing compounds valuable intermediates in organic synthesis.

A key transformation for compounds like this compound would be the reduction of the nitro group to an amine. This resulting aminophenol derivative opens up a vast landscape of possible reactions, including acylation, alkylation, and the formation of heterocyclic rings. For example, the biotransformation of a related compound, 4-chloro-2-nitrophenol (B165678), has been shown to yield 5-chloro-2-methylbenzoxazole, a heterocyclic compound nih.govresearchgate.net. This demonstrates the potential of the chlorinated nitrophenol scaffold to be converted into valuable heterocyclic building blocks, which are prevalent in pharmaceuticals and other functional materials mjpms.inopenmedicinalchemistryjournal.com.

Role in the Preparation of Precursors for Diversified Chemical Scaffolds

The development of diverse chemical scaffolds is a cornerstone of modern drug discovery and materials science. The structural framework of this compound provides a solid foundation for the generation of various molecular scaffolds. The presence of multiple reaction sites allows for a range of chemical modifications, leading to a library of related but structurally distinct molecules.

Patents for the synthesis of related isomers, such as 4-chloro-2-methyl-5-nitrophenol, highlight the industrial interest in these types of molecules as precursors google.com. The synthesis often involves protecting the phenol (B47542) group, performing a nitration reaction, and then deprotecting, indicating a strategy that could potentially be adapted for this compound to create specific isomers and, subsequently, diverse scaffolds google.com.

The general importance of nitro compounds as versatile building blocks for pharmaceutically relevant substances is well-established frontiersin.org. The ability to transform the nitro group into other functional groups allows for the construction of a wide array of molecular architectures. Starting from a core structure like this compound, chemists can envision synthetic routes to various classes of compounds, including but not limited to, substituted anilines, phenols, and complex heterocyclic systems.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Application/Potential Application |

| This compound | 1195723-61-5 arkpharmtech.com | C₇H₆ClNO₃ | Potential synthetic intermediate and building block |

| 5-Chloro-2-nitrophenol | 611-07-4 | C₆H₄ClNO₃ | Intermediate for dyestuffs nih.gov |

| 4-Chloro-2-methyl-5-nitrophenol | 89577-91-3 | C₇H₆ClNO₃ | Synthetic intermediate google.com |

| 2-Methyl-3-hydroxymethyl-5-nitrophenol | N/A | C₈H₉NO₄ | Potential antitumor agent sioc-journal.cn |

| 5-Chloro-2-methylbenzoxazole | N/A | C₈H₆ClNO | Biotransformation product of 4-chloro-2-nitrophenol nih.govresearchgate.net |

Structure Activity Relationship Sar Studies of Chloronitrophenols

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the structural or physicochemical properties of a compound with its biological activity. nih.gov These models are instrumental in predicting the toxicity and other biological effects of chemicals, thereby reducing the need for extensive experimental testing. nih.gov

The development of QSAR models for chloronitrophenols involves the use of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. nih.gov These descriptors can be categorized into several classes, including:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Geometrical descriptors: These relate to the 3D arrangement of the atoms.

Electronic descriptors: These quantify the electronic properties, such as charge distribution and orbital energies. ucsb.edu

Physicochemical descriptors: These include properties like the n-octanol/water partition coefficient (log K(ow)), which measures a compound's hydrophobicity, and the acid dissociation constant (pKa). nih.gov

For instance, in a QSAR study on the toxicity of chlorophenols, descriptors such as log K(ow), the Hammett constant (σ), pKa, the first-order valence molecular connectivity index (¹χv), and the perimeter of the efficacious section (σDg) were used to correlate the chemical structure with its toxic effects. nih.gov The results indicated that hydrophobicity (log K(ow)) and steric factors (σDg) were the most significant predictors of toxicity. nih.gov

The process of developing a QSAR model typically involves:

Data Collection: Gathering a dataset of compounds with known biological activities.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound.

Variable Selection: Identifying the most relevant descriptors that correlate with the observed activity.

Model Building: Using statistical methods like multiple linear regression to create the mathematical model. nih.gov

Validation: Testing the model's predictive power using internal and external validation techniques. nih.gov

The structural features of chloronitrophenols, such as the number and position of chlorine and nitro groups, significantly influence their molecular activity. For example, ECOSAR (Ecological Structure-Activity Relationships) calculations suggest that chloronitrophenols are generally more hydrophobic and ecotoxic than their parent compound, 2-chlorophenol (B165306). nih.govresearchgate.net

Studies on related compounds have shown that:

The position of substituents on the phenol (B47542) ring affects the compound's reactivity and interaction with biological targets.

The presence of electron-withdrawing groups, like the nitro group, can enhance the acidity of the phenolic hydroxyl group. ncert.nic.in

The table below illustrates how different molecular descriptors can be correlated with the activity of phenolic compounds.

| Descriptor Type | Example Descriptor | Influence on Molecular Activity |

| Lipophilic | log K(ow) | Affects membrane permeability and bioaccumulation. Higher values often correlate with increased toxicity. nih.gov |

| Electronic | Hammett Constant (σ) | Measures the electron-donating or electron-withdrawing effect of substituents, influencing reaction rates and binding affinities. nih.gov |

| Steric | van der Waals radii | Relates to the size and shape of the molecule, which can affect how it fits into a biological receptor site. nih.gov |

| Quantum Chemical | HOMO/LUMO energies | The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate a molecule's reactivity. ucsb.edu |

Influence of Substituent Position and Electronic Properties on Molecular Interactions